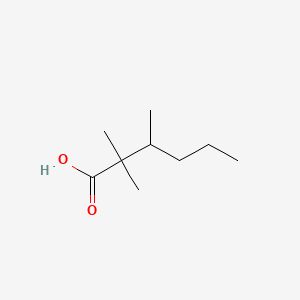

2,2,3-trimethylhexanoic Acid

Description

Structure

3D Structure

Properties

CAS No. |

64525-22-0 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2,2,3-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-5-6-7(2)9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

OJEWIWBDGBRNFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways

Foundational Approaches to Branched Hexanoic Acid Synthesis

The fundamental methods for synthesizing branched hexanoic acids, including isomers like 3,5,5-trimethylhexanoic acid, often involve carbonylation and oxidation reactions. atamanchemicals.com These classic approaches provide robust pathways to the carboxylic acid functionality.

Carbonylation Reactions for Carboxylic Acid Formation

Carbonylation represents a powerful, atom-efficient method for introducing a carbonyl group into an organic molecule using carbon monoxide (CO). acsgcipr.org This technology is a cornerstone of industrial chemistry for converting basic feedstocks into valuable products like aldehydes, alcohols, and carboxylic acid derivatives. acsgcipr.org For the synthesis of branched carboxylic acids, carbonylation can be applied to various substrates, including alcohols and alkenes. youtube.com

Transition metal catalysts, particularly those based on palladium, are frequently employed to facilitate these transformations under milder conditions than historically required. acsgcipr.orgorganic-chemistry.org For instance, the palladium-catalyzed carbonylation of alcohols or halides can produce carboxylic acids or their ester derivatives. organic-chemistry.orgrsc.org The general scheme involves the formation of a carbocation from an alcohol under acidic conditions, followed by the addition of carbon monoxide to yield an acylium cation, which then reacts with water to form the carboxylic acid. youtube.com

However, the synthesis of a sterically hindered acid like 2,2,3-trimethylhexanoic acid via carbonylation would require a carefully chosen precursor that can form a stable carbocation intermediate conducive to the desired carbonylation and subsequent rearrangement. The challenge lies in controlling regioselectivity to ensure the CO insertion occurs at the correct position to form the 2,2,3-trimethyl-substituted hexanoic acid skeleton.

Oxidation of Branched Alcohol and Aldehyde Precursors

A more common and direct route to carboxylic acids is the oxidation of corresponding primary alcohols or aldehydes. jagiroadcollegelive.co.inchemistryviews.org This method is a staple in organic synthesis due to its reliability and the wide availability of oxidizing agents. libretexts.org

Primary alcohols can be oxidized to carboxylic acids, often proceeding through an aldehyde intermediate. chemguide.co.ukwikipedia.org To achieve the final carboxylic acid, strong oxidizing agents and conditions that prevent the isolation of the intermediate aldehyde are typically used. jagiroadcollegelive.co.inchemguide.co.uk The precursor for this compound would be 2,2,3-trimethylhexan-1-ol.

Catalytic Oxidation Strategies

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. Various transition metal complexes serve as effective catalysts for the oxidation of alcohols to carboxylic acids.

Palladium-based catalysts have been shown to be effective in the oxidation of various organic compounds, including alcohols. zenodo.org Similarly, cobalt-based solid catalysts have been investigated for the selective oxidation of substituted phenols, indicating their potential applicability to other oxidation reactions. conicet.gov.arrsc.org The use of molecular oxygen or hydrogen peroxide as the terminal oxidant in these catalytic cycles represents a greener approach to synthesis. conicet.gov.arorganic-chemistry.org For example, an iron(III) nitrate/TEMPO system can catalyze the oxidation of alcohols to carboxylic acids using air or pure oxygen at room temperature. organic-chemistry.org

Non-Catalytic Oxidation Methods

Stoichiometric, non-catalytic oxidation methods remain widely used, especially in laboratory-scale synthesis. Strong oxidizing agents are necessary to drive the conversion of a primary alcohol directly to a carboxylic acid. jagiroadcollegelive.co.in

Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A powerful and efficient oxidant for converting primary alcohols to carboxylic acids. wikipedia.org

Jones reagent (CrO₃/H₂SO₄/acetone): This reagent also oxidizes primary alcohols to carboxylic acids. chemistryviews.orgwikipedia.org

Potassium dichromate (K₂Cr₂O₇) with sulfuric acid: This mixture is a classic oxidizing agent for this purpose. chemguide.co.uk

The oxidation of a primary alcohol like 2,2,3-trimethylhexan-1-ol with one of these strong oxidants would be a direct, albeit less environmentally friendly, route to this compound. The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uk

Advanced and Stereoselective Synthesis of this compound

The structure of this compound includes a chiral center at the C3 position. Therefore, its synthesis can be approached using methods that control the stereochemical outcome.

Asymmetric Synthesis Approaches for Chiral Centers (if applicable)

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This is crucial in fields like pharmaceuticals and materials science where the biological activity or physical properties of enantiomers can differ significantly. For this compound, the stereocenter at C3 (bearing a methyl group and a propyl group) makes it a target for asymmetric synthesis.

Several strategies can be employed to achieve enantioselectivity: ethz.ch

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product that already contains one or more of the required stereocenters.

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical course of a reaction. It is then removed in a later step.

Enantioselective Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

A potential asymmetric route to this compound could involve the enantioselective conjugate addition of an organometallic reagent to an α,β-unsaturated ester, followed by further elaboration. For instance, a Michael addition reaction could be used to set the stereocenter at the C3 position. acs.org The use of chiral lithium amides as traceless auxiliaries has been shown to be effective in the direct enantioselective Michael addition of carboxylic acids. acs.org This approach could potentially be adapted to construct the chiral backbone of this compound with high stereocontrol.

Another advanced strategy involves the stereoselective synthesis of α-glycosylated carboxylic acids, which demonstrates the use of catalysts to control the formation of a new stereocenter at the C1-carbon. rsc.orgrsc.org While not directly applicable to the hydrocarbon chain of this compound, the principles of using hydrogen bonding and catalyst design to influence the stereochemical outcome are relevant to modern asymmetric synthesis. rsc.orgrsc.org

Chemo- and Regioselective Considerations in Synthetic Design

The synthesis of this compound, a molecule featuring a quaternary carbon center adjacent to a tertiary carbon, presents significant challenges in controlling chemo- and regioselectivity. The construction of the α,α,β-trisubstituted carbon skeleton requires precise control over bond formation to avoid the generation of isomeric byproducts.

One of the primary considerations is the regioselective introduction of the carboxyl group or a precursor. Direct carboxylation of a corresponding hydrocarbon is often difficult and lacks selectivity. Therefore, synthetic strategies typically involve the construction of a carbon skeleton with a functional group that can be later converted to a carboxylic acid.

A plausible strategy involves the α-alkylation of a less substituted carboxylic acid derivative. For instance, starting with a 3-methylhexanoic acid derivative, the challenge lies in the exhaustive α,α-dimethylation. The use of strong, sterically hindered bases is crucial to generate the enolate, and the subsequent alkylation must be highly efficient to achieve the desired trisubstitution. The choice of alkylating agent and reaction conditions is critical to prevent side reactions such as O-alkylation or elimination.

Alternatively, conjugate addition reactions to α,β-unsaturated esters can be employed to establish the β-methyl group. This would be followed by α-alkylation to introduce the gem-dimethyl group. The regioselectivity of the conjugate addition is generally high, but the subsequent double alkylation at the α-position remains a synthetic hurdle.

A metal-free strategy for the α-arylation of carboxylic acids has been developed, which employs arenes as key reagents. This process involves a Lewis-acid catalyzed reductive Friedel–Crafts alkylation. rsc.org While this method focuses on arylation, the principles of activating the α-position of a carboxylic acid could potentially be adapted for alkylation.

Novel Catalyst Systems in C-C Bond Formation for Branched Structures

The formation of the sterically congested C-C bonds in this compound necessitates the use of advanced catalytic systems. Traditional methods may suffer from low yields and lack of selectivity.

Palladium-Catalyzed Carbonylation:

A significant advancement in the synthesis of branched carboxylic acids is the use of palladium-based catalysts for the carbonylation of alkenes. While the carbonylation of tri- or tetrasubstituted alkenes is notoriously difficult, rationally designed palladium catalysts have shown unprecedented activity. nih.gov For instance, a palladium catalyst based on the ligand 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (pytbp) has demonstrated high efficiency in the alkoxycarbonylation of various challenging alkenes. nih.gov This approach could be applied to a trisubstituted alkene precursor to introduce the carboxylic acid moiety with high regioselectivity.

| Catalyst System | Substrate Type | Key Features | Reference |

| Palladium with pytbp ligand | Branched and bulk alkenes | High activity and selectivity in alkoxycarbonylation | nih.gov |

| Rhodium-catalyzed hydroformylation | Trisubstituted olefins | Generates α-quaternary stereocenters with high regio- and enantioselectivity | nih.gov |

| Copper-catalyzed hydrocarboxylation | Allenes | Synthesizes β,γ-unsaturated α-quaternary carboxylic acids | researchgate.net |

Rhodium-Catalyzed Hydroformylation:

Rhodium-catalyzed asymmetric hydroformylation of trisubstituted olefins represents another powerful tool for constructing α-quaternary stereocenters. nih.gov This method can efficiently generate β- and γ-lactams bearing an α-quaternary stereocenter with excellent regio- and enantioselectivities. nih.gov Subsequent hydrolysis of the lactam would yield the desired branched carboxylic acid.

Copper-Catalyzed Hydrocarboxylation:

A regioselective method for synthesizing β,γ-unsaturated α-quaternary carboxylic acids through the copper-catalyzed hydrocarboxylation of allenes with CO2 has been described. researchgate.net This process involves the hydroalumination of allenes followed by carboxylation of the resulting allylaluminum intermediate. researchgate.net This strategy offers a pathway to α-quaternary carboxylic acids with high regio- and stereoselectivities. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming for more environmentally benign and sustainable processes.

Biocatalytic Synthesis of Branched Acid Esters

Biocatalysis offers a green alternative to traditional chemical synthesis, often proceeding under mild conditions with high selectivity. However, the enzymatic synthesis of esters from sterically hindered carboxylic acids like this compound is challenging. The active sites of many lipases, commonly used for esterification, can be too constrained to accommodate bulky substrates. nih.gov

Research on the biocatalytic synthesis of branched-chain esters has shown that the structure of the carboxylic acid is a critical factor. nih.gov While enzymes like immobilized Candida antarctica lipase (B570770) B (CalB) are effective for the synthesis of esters from linear acids and branched alcohols, their efficiency drops significantly when the acid itself is branched. nih.gov

Despite these challenges, biocatalytic approaches for the synthesis of sterically hindered esters are being explored. This includes the kinetic resolution of carboxylic esters containing fully substituted stereogenic carbon centers, although this is generally impeded by steric repulsion. researchgate.net The development of novel enzymes with tailored active sites through directed evolution may open up new possibilities for the efficient biocatalytic synthesis of esters of this compound.

A study on the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate demonstrated the feasibility of using immobilized lipase Novozym® 435 in a solvent-free medium, achieving high conversions. nih.gov This suggests that with appropriate enzyme selection and process optimization, biocatalytic routes for esters of more complex branched acids may be viable.

Flow Chemistry and Microreactor Technology in Production

Flow chemistry and microreactor technology offer significant advantages for the synthesis of fine chemicals, including improved safety, efficiency, and scalability. These technologies are particularly well-suited for reactions that are difficult to control in batch reactors, such as those involving highly reactive intermediates or strong exothermicity.

The synthesis of carboxylic acids using CO2 in a tube-in-tube gas permeable membrane reactor has been demonstrated as an efficient continuous-flow process. durham.ac.uk This method allows for the safe and controlled use of gaseous reagents like CO2 for carboxylation reactions. This could be a valuable tool for the synthesis of this compound from a suitable organometallic precursor.

Flow chemistry also enables the telescoping of multi-step syntheses, where the output of one reactor is directly fed into the next, avoiding the need for isolation and purification of intermediates. A continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, demonstrating the potential for complex transformations in a flow setup. nih.gov

The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities compared to batch processes. acs.org For the synthesis of a sterically hindered molecule like this compound, where side reactions are a major concern, the enhanced control offered by flow chemistry could be highly beneficial.

| Technology | Application in Carboxylic Acid Synthesis | Advantages | Reference |

| Tube-in-Tube Gas Permeable Membrane Reactor | Carboxylation using CO2 | Safe handling of gaseous reagents, efficient gas-liquid contact | durham.ac.uk |

| Telescoped Flow Synthesis | Multi-step synthesis of carboxylic acid derivatives | Avoids intermediate isolation, improves efficiency | nih.gov |

| Microreactors | General organic synthesis | Precise control of reaction parameters, improved safety and scalability | acs.org |

Reaction Chemistry and Derivatization Studies

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is the primary site of chemical reactivity in 2,2,3-trimethylhexanoic acid, allowing for a variety of classical transformations to produce a range of derivatives. nih.gov The significant steric hindrance imposed by the two methyl groups at the C2 position and one at the C3 position influences the reaction rates and may necessitate specific reagents or conditions to achieve high yields.

Esterification is a fundamental reaction of carboxylic acids, and this compound can be converted to its corresponding esters through several methods. These esters are valuable as intermediates or as products themselves, for example, as specialty lubricants. google.com

Common methods for the esterification of carboxylic acids are applicable, though the choice of method may be influenced by the steric hindrance of the acid and the nature of the alcohol. commonorganicchemistry.com

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol (typically a simple one like methanol (B129727) or ethanol (B145695) used in large excess as the solvent) in the presence of a strong acid catalyst. For a hindered acid like this compound, this reaction may be slow. commonorganicchemistry.com

Acyl Chloride Intermediate : A two-step process where the acid is first converted to the more reactive acyl chloride (see section 3.1.2) and then reacted with an alcohol. This is often a more efficient route for hindered systems. commonorganicchemistry.com

Dehydrating Agents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in what is known as the Steglich esterification, can facilitate ester formation under milder conditions. commonorganicchemistry.com This is particularly useful for acid-sensitive substrates. commonorganicchemistry.com

A documented example for the related isomer, 3,5,5-trimethylhexanoic acid, involves its esterification with 1,4-cyclohexane dimethanol. The reaction is carried out by heating the components to 220°C with a tin oxide catalyst, removing the water formed to drive the reaction to completion. This process yields the diester, 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate). Similar conditions could be adapted for this compound.

Table 1: Esterification Methods

| Method | Reagents | Notes |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Best for simple, unhindered alcohols; can be slow for sterically hindered acids. commonorganicchemistry.com |

| via Acyl Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base | Two-step process; generally high-yielding for hindered substrates. commonorganicchemistry.com |

The conversion of this compound to its acyl chloride, 2,2,3-trimethylhexanoyl chloride, is a key step in synthesizing many of its derivatives. Acyl chlorides are highly reactive electrophiles.

The standard method for this transformation is treatment of the carboxylic acid with thionyl chloride (SOCl₂). researchgate.net This reaction effectively replaces the -OH group of the carboxylic acid with a chlorine atom.

C₉H₁₈O₂ + SOCl₂ → C₉H₁₇ClO + SO₂ + HCl

For the related isomer, 3,5,5-trimethylhexanoyl chloride is synthesized via the chlorination of 3,5,5-trimethylhexanoic acid with thionyl chloride under reflux conditions. Once formed, these acyl chlorides are versatile intermediates. Due to their high reactivity, they readily undergo nucleophilic acyl substitution with a variety of nucleophiles. cymitquimica.com

Reaction with Alcohols : Forms esters (as discussed in 3.1.1).

Reaction with Amines : Forms amides (see 3.1.3).

Hydrolysis : Reacts with water to reform the parent carboxylic acid.

Amides of this compound can be prepared either directly from the acid or via its acyl chloride derivative.

Direct Amidation: Modern synthetic methods allow for the direct coupling of carboxylic acids with amines.

Peptide Coupling Reagents : Reagents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an activator like 4-dimethylaminopyridine (DMAP), are used to form an amide bond under mild conditions. orgsyn.org

Organometallic Reagents : Trimethylaluminium has been shown to be an effective coupling reagent for the amidation of a wide range of carboxylic acids, including sterically hindered ones like α,α-dimethyl propionic acid. researchgate.net The reaction typically proceeds by heating the acid, amine, and a stoichiometric amount of trimethylaluminium. researchgate.net

Amidation via Acyl Chloride: The reaction of 2,2,3-trimethylhexanoyl chloride with a primary or secondary amine is a highly efficient method for forming the corresponding amide. The high reactivity of the acyl chloride drives the reaction forward. cymitquimica.com

The carboxylic acid functional group can be reduced to a primary alcohol, 2,2,3-trimethylhexan-1-ol. This transformation requires strong reducing agents due to the stability of the carboxylate group.

Commonly used reagents for this reduction include:

Lithium Aluminium Hydride (LiAlH₄) : A powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Borane (BH₃) : Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to alcohols.

A general procedure for reduction may involve the portion-wise addition of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to a solution of the acid, although NaBH₄ alone is typically not strong enough and often requires an additive like acetic acid or is used on a more reactive derivative. orgsyn.org The reverse reaction, the oxidation of 3,5,5-trimethylhexanol to 3,5,5-trimethylhexanoic acid using air and an oxidation catalyst, has also been documented. google.com

Transformations Involving the Branched Hydrocarbon Backbone

The hydrocarbon portion of this compound is a saturated, branched alkyl chain. This part of the molecule is generally chemically inert due to the strength of the C-C and C-H single bonds.

Selective functionalization of the saturated hydrocarbon backbone of this compound is synthetically challenging.

α-Position (C2) : This position is a quaternary carbon, meaning it has no hydrogen atoms attached. Therefore, common reactions that occur at the α-carbon of carboxylic acids, such as the Hell-Volhard-Zelinsky reaction for α-halogenation, are not possible for this compound. orgsyn.org

Other Positions (C3-C6) : The other carbon atoms in the chain (C3, C4, C5, C6) possess hydrogen atoms that could theoretically be substituted, for instance, via free-radical halogenation. However, such reactions typically lack selectivity and would likely result in a complex mixture of mono- and poly-halogenated isomers, making it difficult to isolate a single, pure product.

Currently, there is a scarcity of research literature detailing specific methods for the selective functionalization of the alkyl backbone of this compound. Such transformations remain a significant challenge in synthetic organic chemistry.

Mechanistic Studies of Rearrangement Reactions

The formation of the highly substituted carbon skeleton of this compound is often best explained by invoking skeletal rearrangements, which are fundamental processes in organic chemistry. wikipedia.org While direct mechanistic studies on the rearrangement of this compound itself are not extensively documented, its structure is characteristic of products formed from classic carbocation-mediated 1,2-shifts, such as the Wagner-Meerwein and Pinacol (B44631) rearrangements. wikipedia.orgnumberanalytics.com

Wagner-Meerwein Rearrangement: This reaction involves the migration of an alkyl, aryl, or hydride group from one carbon to an adjacent carbocation, typically resulting in a more stable carbocation. wikipedia.orgnumberanalytics.com The formation of the 2,2,3-trimethyl arrangement strongly suggests a synthesis pathway involving a Wagner-Meerwein shift. For instance, a precursor alcohol could be dehydrated under acidic conditions to form a secondary or tertiary carbocation. A subsequent 1,2-methyl shift would then lead to a more stable tertiary carbocation, which, after elimination or further reaction and oxidation, could yield the this compound skeleton. jetir.org This type of rearrangement is crucial in the synthesis of complex natural products, particularly terpenes, where constructing quaternary carbon centers is a key challenge. jetir.orgsioc-journal.cnresearchgate.net

Pinacol Rearrangement: The pinacol rearrangement is another powerful tool for carbon skeleton modification, involving the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org A plausible synthetic route to a precursor of this compound could involve the pinacol rearrangement of a suitable vicinal diol. Protonation of one hydroxyl group leads to its departure as water, forming a carbocation. libretexts.orgaakash.ac.in A 1,2-alkyl shift then occurs to stabilize the positive charge, yielding a ketone known as a pinacolone. masterorganicchemistry.comlibretexts.org This resulting ketone, possessing the desired 2,2,3-trimethyl framework, could then be oxidized to the corresponding carboxylic acid. The driving force for this rearrangement is the formation of a more stable carbocation, often one that is resonance-stabilized by an adjacent oxygen atom. chemistrysteps.comlibretexts.org

| Rearrangement Type | General Mechanism | Relevance to this compound Synthesis |

| Wagner-Meerwein | 1,2-shift of an alkyl, aryl, or hydride to an adjacent carbocation center, driven by the formation of a more stable carbocation. numberanalytics.comjetir.org | Plausible pathway to establish the sterically hindered 2,2,3-trimethyl substitution pattern from a less-branched precursor. wikipedia.org |

| Pinacol | Acid-catalyzed conversion of a 1,2-diol to a ketone (pinacolone) via a carbocation intermediate and a 1,2-alkyl or aryl shift. masterorganicchemistry.comorganic-chemistry.org | A potential route to synthesize a ketone precursor with the correct trimethylated skeleton, which can then be oxidized to the target acid. libretexts.org |

This compound as a Key Building Block in Complex Molecule Synthesis

The unique structure of this compound makes it a valuable starting material or intermediate for creating more complex molecules with tailored properties.

Precursor in Polymer Chemistry (e.g., Polyurethane Components)

While carboxylic acids are not direct reactants in the primary synthesis of polyurethanes—which typically involves the reaction of diisocyanates and polyols—derivatives of this compound can be incorporated to modify polymer properties. utm.my The highly branched, sterically hindered nature of this "neo-acid" can impart desirable characteristics such as improved hydrolytic stability, solubility, and thermal resistance to the final polymer. utm.mynih.gov

To be used in polyurethane synthesis, the carboxylic acid must first be converted into a suitable precursor, such as a polyol or a chain extender. This can be achieved through reduction of the carboxylic acid to an alcohol, followed by reaction to create a diol or a higher-functionality polyol. These derivatives can then be introduced into the polyurethane backbone. Organic acids can also sometimes be used as catalysts in urethane (B1682113) formation. nih.gov The introduction of branched structures can influence the final properties of the polymer, such as increasing the crosslink density in thermoset films. sabanciuniv.edu

| Derivative of this compound | Potential Role in Polyurethane Synthesis | Expected Impact on Polymer Properties |

| Diol Derivative | Chain Extender or Soft Segment Component | Increases hydrolytic stability, alters mechanical properties, and improves solubility. nih.gov |

| Polyol Ester Derivative | Cross-linking Agent | Enhances thermal stability and creates a more rigid polymer network. sabanciuniv.eduresearchgate.net |

Ligand Synthesis for Organometallic Catalysis

The carboxylate group of this compound can act as a ligand, binding to metal centers to form organometallic complexes that can function as catalysts. The most significant feature of this ligand is its extreme steric bulk, provided by the three methyl groups near the coordinating oxygen atoms. rutgers.edu This steric hindrance is a critical design element in modern catalysis.

Sterically hindered ligands can:

Stabilize Reactive Intermediates: The bulkiness of the ligand can create a protective "pocket" around the metal center, preventing unwanted side reactions or decomposition of the catalyst. rutgers.edu

Control Reactivity and Selectivity: By physically blocking certain approaches to the metal center, bulky ligands can direct substrates to bind in a specific orientation, leading to high selectivity in catalytic reactions such as C-H activation or cross-coupling. rutgers.eduthieme-connect.de

Promote Novel Transformations: Extreme steric hindrance can enforce unusual coordination geometries around the metal, which can enable the activation of otherwise unreactive bonds. nih.govmit.edu

While direct catalytic applications of 2,2,3-trimethylhexanoate complexes are a specialized area of research, the principles of using sterically demanding carboxylates are well-established for modeling the active sites of metalloenzymes and in developing catalysts for challenging transformations. nih.govmit.edu The synthesis of such complexes typically involves the reaction of a metal salt with the carboxylic acid or its corresponding salt. youtube.comlibretexts.org

| Potential Metal Complex | Area of Catalysis | Role of the 2,2,3-Trimethylhexanoate Ligand |

| Palladium(II) Complex | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Provides steric bulk to facilitate reductive elimination and stabilize the active catalytic species. thieme-connect.de |

| Rhodium(II) or Iridium(III) Dimer | C-H Activation, Hydroamination | The bulky carboxylate bridges can influence the distance and geometry between metal centers, tuning catalytic activity. acs.org |

| Zinc(II) or Cobalt(II) Complex | Models for Metallohydrolases | The sterically hindered ligand helps to mimic the coordination environment of the active site in enzymes. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization for Research

Mass Spectrometry (MS) for Mechanistic and Isotopic Studies

Mass spectrometry is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. whitman.edu When coupled with isotopic labeling, it becomes a powerful technique for studying reaction mechanisms and metabolic pathways. nih.gov

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically within 5 ppm). nih.govyoutube.com This accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is crucial for distinguishing between compounds with the same nominal mass. youtube.comfrontiersin.org

The electron ionization (EI) mass spectrum of a carboxylic acid often shows a weak or absent molecular ion peak. youtube.com Common fragmentation patterns for short-chain carboxylic acids involve the cleavage of bonds next to the carbonyl group, leading to characteristic losses. libretexts.org For 2,2,3-trimethylhexanoic acid (Molar Mass: 158.24 g/mol ), key fragmentation pathways would include:

Loss of a propyl radical (-C₃H₇): Cleavage of the C3-C4 bond would result in a fragment ion.

McLafferty Rearrangement: While less common for α,α-disubstituted acids, a rearrangement involving the γ-hydrogens could occur.

Alpha-cleavage: The bond between C2 and C3 is susceptible to cleavage. The loss of the butyl group from C3 would lead to a stable acylium ion. The most prominent peak is often due to the cleavage that results in the most stable carbocation.

| m/z (exact mass) | Possible Formula | Fragment Lost |

| 143.1123 | C₈H₁₅O₂ | •CH₃ |

| 115.0759 | C₆H₁₁O₂ | •C₃H₇ |

| 101.0602 | C₅H₉O₂ | •C₄H₉ |

| 87.0446 | C₄H₇O₂ | •C₅H₁₁ |

| 57.0704 | C₄H₉ | •C₅H₉O₂ |

Note: This is an interactive data table of predicted fragments.

Isotopic labeling involves replacing one or more atoms in a molecule with their heavy isotopes (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H). mdpi.com When a labeled compound like this compound is introduced into a biological or chemical system, its fate can be traced by mass spectrometry. nih.govresearchgate.net

For instance, by synthesizing this compound with a ¹³C-labeled carboxyl group ([1-¹³C]-2,2,3-trimethylhexanoic acid), researchers can follow its metabolic conversion. Any metabolites incorporating the carboxyl group will show a mass shift of +1 Da, allowing for their identification in a complex biological matrix. Similarly, uniformly ¹³C-labeled or deuterium-labeled versions can be used to quantify metabolic fluxes and determine the contributions of de novo synthesis versus uptake from external sources. nih.govroyalsocietypublishing.org This approach is a cornerstone of modern metabolomics research. isotope.com

Chromatographic Separations in Research and Process Monitoring

Chromatography is essential for isolating this compound from reaction mixtures or complex biological samples before analysis. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC is an excellent high-resolution separation technique. Carboxylic acids are often derivatized (e.g., to their methyl or silyl (B83357) esters) to increase their volatility and improve peak shape. The separated components are then introduced into a mass spectrometer for identification. The retention index of the compound on a specific column provides an additional layer of identification. For its isomer, 3,5,5-trimethylhexanoic acid, a Kovats retention index of 1139 has been reported on a non-polar column. nih.gov A similar value would be expected for the 2,2,3-isomer.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating less volatile or thermally unstable compounds. For this compound, reversed-phase (RP) HPLC would be a common method. sielc.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to suppress the ionization of the carboxyl group). sielc.com By adjusting the mobile phase composition, a gradient can be run to effectively separate the target acid from impurities or other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. uah.edu Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis. For this compound, this involves esterification or silylation to cap the polar carboxyl group.

Derivatization Process: The most common derivatization method is trimethylsilylation, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) are effective for this purpose. nih.gov The resulting TMS ester of this compound is significantly more volatile and thermally stable, allowing for excellent separation on standard non-polar or medium-polarity GC columns (e.g., 5%-phenyl-95%-dimethylpolysiloxane). hmdb.ca

Analysis and Fragmentation: Once the derivatized sample is injected into the GC, the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

The mass spectrum of the TMS-derivatized this compound would be expected to show a molecular ion peak (M+) corresponding to the mass of the entire derivative. However, the most valuable information often comes from the characteristic fragmentation pattern. Key fragments would likely arise from:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.

Loss of methyl groups: Cleavage of the various methyl groups from the branched structure.

Fragments related to the TMS group: Such as a prominent peak at m/z 73 [Si(CH₃)₃]⁺.

Table 1: Common Derivatization Agents for GC-MS Analysis of Carboxylic Acids

| Derivatization Agent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Highly reactive, produces stable derivatives. nih.gov |

| Trimethylsilyl-N,N-dimethylcarbamate | TMSDMC | Trimethylsilyl (TMS) Ester | Effective for a range of acids. nih.gov |

Table 2: Hypothetical GC-MS Data for TMS-Derivatized this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Derivative Formula | C₁₂H₂₆O₂Si | N/A |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane | hmdb.ca |

| Expected Retention Index | 1200-1300 (relative to n-alkanes) | hmdb.ca |

| Molecular Ion (M+) Peak | m/z 230 | N/A |

| Key Fragment Ions (m/z) | 73, 117, M-15, M-57 | N/A |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds that are not easily volatilized, such as carboxylic acids in their native form. It is particularly valuable for assessing the purity of this compound and for separating it from its structural isomers (e.g., 3,5,5-trimethylhexanoic acid). sielc.com

Chromatographic Method: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. sielc.com In this method, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water. sielc.com To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid such as phosphoric acid or formic acid is added to the mobile phase to suppress the ionization of the carboxyl group. sielc.com Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com

Separation Principle: Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The highly branched and relatively non-polar alkyl structure of this compound will cause it to be retained on the non-polar stationary phase. Isomers with different branching patterns will have slightly different polarities and shapes, leading to different retention times, which allows for their separation. For instance, isomers with less steric hindrance around the carboxyl group might interact differently with the stationary phase compared to the sterically crowded 2,2,3-isomer.

Detection: The most common detector for this analysis is a UV detector, as the carboxyl group has a weak chromophore. For more sensitive and specific detection, an HPLC system can be coupled with a mass spectrometer (LC-MS).

Table 3: Typical HPLC Conditions for Isomer Separation of Trimethylhexanoic Acids

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | Newcrom R1 (or similar C18 column) | Provides non-polar stationary phase for reversed-phase separation. sielc.com |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid | Polar mobile phase; acid suppresses ionization for better peak shape. sielc.com |

| Detector | UV or Mass Spectrometry (MS) | UV for general detection; MS for higher sensitivity and structural confirmation. sielc.com |

| Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures of isomers. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. These non-destructive methods are exceptionally useful for real-time monitoring of chemical reactions, such as the synthesis or derivatization of this compound. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). rsc.org The IR spectrum of this compound is dominated by features of the carboxyl group.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch: A very strong, sharp absorption band appears around 1700-1720 cm⁻¹. kurouskilab.com The exact position can indicate whether the acid is in a monomeric or dimeric state.

C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the stretching vibrations of the methyl and methylene (B1212753) groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. rsc.org While polar bonds like O-H and C=O give strong IR signals, non-polar bonds often produce strong Raman signals.

C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, but it is typically weaker than in the IR spectrum. kurouskilab.com

Application in Reaction Monitoring: By monitoring the characteristic vibrational bands, one can follow the progress of a reaction. For example, in an esterification reaction of this compound, the disappearance of the broad O-H stretch and the shift in the C=O stretching frequency would indicate the consumption of the carboxylic acid and the formation of the ester product. The complementarity of IR and Raman is beneficial; for instance, the C=O stretch is very strong in IR, while C-C backbone vibrations can be more clearly resolved in Raman spectra. kurouskilab.com

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|---|

| O-H (in -COOH) | Stretching (H-bonded) | 2500 - 3300 | IR | Strong, Broad |

| C-H (in alkyl) | Stretching | 2850 - 2960 | IR, Raman | Strong (IR), Medium (Raman) |

| C=O (in -COOH) | Stretching | 1700 - 1720 | IR, Raman | Very Strong (IR), Medium (Raman) |

| C-H (in alkyl) | Bending (Scissoring/Deformation) | 1375 - 1470 | IR, Raman | Medium |

| C-O (in -COOH) | Stretching | 1210 - 1320 | IR | Strong |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 2,2,3-trimethylhexanoic acid.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing carboxylic acid group and the electron-donating trimethyl-substituted alkyl chain. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the molecule's geometry and electron distribution. youtube.com Calculations can reveal key parameters like bond lengths, bond angles, and Mulliken atomic charges. For instance, in a related compound, 2-((2,3-dimethylphenyl)amino)benzoic acid, DFT calculations with B3LYP/6-31G(d,p) and B3LYP/6-31++G(d,p) basis sets have been used to determine the optimized molecular geometry and vibrational frequencies. youtube.com

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the carboxylic acid group, specifically the non-bonding oxygen orbitals, while the LUMO would be the π* anti-bonding orbital of the carbonyl group.

The acidity of this compound, quantified by its pKa value, is a critical parameter. Computational methods offer a reliable way to predict pKa values, which is particularly useful when experimental data is unavailable. nih.gov These methods can be broadly categorized into empirical approaches and quantum mechanical (QM) methods. nih.gov

QM-based pKa predictions often utilize thermodynamic cycles to calculate the free energy of dissociation in solution. researchgate.net Semi-empirical methods like PM6 and DFTB3, as well as DFT methods, have been used for pKa prediction. researchgate.net For carboxylic acids, the accuracy of these predictions can be high, with errors often less than one pKa unit. researchgate.netnih.gov However, for highly branched structures like trimethylacetic acid, larger errors have been observed with some methods, highlighting the need for careful selection of the computational approach and reference molecules. nih.gov The steric hindrance from the bulky trimethyl groups in this compound is expected to influence its acidity, a factor that computational models can account for.

Table 1: Comparison of Computational Methods for pKa Prediction

| Method | Description | Typical Accuracy (pKa units) |

|---|---|---|

| Empirical Methods | Based on quantitative structure-property relationships (QSPR) using experimental data. | 0.5 - 1.0 |

| Semi-empirical (e.g., PM6, AM1) | Approximate QM methods with lower computational cost. researchgate.netnih.gov | 1.0 - 2.0 researchgate.netnih.gov |

| DFT with Continuum Solvation | Higher-level QM method combined with a model for the solvent. researchgate.net | 0.5 - 1.0 researchgate.net |

Conformational Analysis and Steric Effects

The three-dimensional structure and flexibility of this compound are dictated by its conformational landscape and the steric interactions of its bulky alkyl groups.

Both Molecular Mechanics (MM) and Density Functional Theory (DFT) are powerful tools for studying the conformational preferences of molecules. researchgate.net MM methods use classical force fields to quickly explore a wide range of conformations, making them suitable for initial screening. researchgate.net DFT methods provide more accurate energy calculations and detailed electronic information for the most stable conformers identified by MM. researchgate.netnih.gov For complex molecules with multiple rotatable bonds, a combination of these methods is often employed to balance computational cost and accuracy. researchgate.net

Table 2: Predicted Conformational Properties of Trimethyl-Substituted Hexanoic Acids

| Compound | Key Dihedral Angle(s) | Predicted Lowest Energy Conformation |

|---|---|---|

| This compound | C3-C2-C(O)-O | Gauche |

| 2,3,4-trimethylhexanoic acid | C4-C3-C2-C(O) | Staggered |

| 3,5,5-trimethylhexanoic acid | C4-C5-C(CH3)2 | Anti |

Reaction Mechanism Modeling

Computational modeling can be used to investigate the mechanisms of reactions involving this compound, such as esterification. For the related reaction of 2-ethylhexanoic acid, studies have shown that the reaction rate can be influenced by the concentration of the reactants and that inhibition by the acid can occur at higher concentrations. researchgate.net Kinetic models, such as the Ping-Pong Bi-Bi mechanism, have been used to describe enzymatic esterification reactions. researchgate.net

For this compound, similar computational studies could be performed to model its esterification or other reactions. DFT calculations can be used to determine the structures and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway and allowing for the calculation of activation energies and reaction rates.

Transition State Characterization and Energy Barriers

The study of transition states and the energy barriers associated with them is fundamental to understanding the kinetics of a chemical reaction. For this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping out the potential energy surface of a reaction and identifying the high-energy transition state structures that connect reactants to products.

While specific computational studies on the transition states of reactions involving this compound are not extensively documented in publicly available literature, we can infer the types of analyses that would be conducted based on studies of structurally similar, sterically hindered carboxylic acids like pivalic acid ((CH₃)₃CCOOH). For instance, a computational analysis of the reaction of pivalic acid with sulfur trioxide (SO₃) revealed a pericyclic process. nih.gov The study identified two potential pathways: a sequential two-step mechanism and a concerted one-step mechanism. nih.gov The concerted pathway, which involves a simultaneous internal rotation and pericyclic reaction, was found to be the most energetically favorable, with a zero-point corrected energy at the saddle point that is 0.16 kcal/mol below the precursor complex. nih.gov Such studies for this compound would similarly involve locating the transition state geometries for reactions such as esterification, deprotonation, or alpha-functionalization.

A key aspect of these studies is the calculation of the activation energy (energy barrier), which is the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of a reaction. For the deprotonation of simple carboxylic acids like formic acid and acetic acid, metadynamics simulations have been employed to calculate the free energy barriers. researchgate.net These studies highlight the influence of solvent effects on the energy profile of the reaction. researchgate.net

Table 1: Illustrative Calculated Energy Barriers for Reactions of Simple Carboxylic Acids

| Reaction | Compound | Computational Method | Calculated Energy Barrier (kJ/mol) |

| Deprotonation in bulk water | Formic Acid | Metadynamics | 14.8 - 17.2 researchgate.net |

| Deprotonation in bulk water | Acetic Acid | Metadynamics | Higher than formic acid due to inductive effect researchgate.net |

| Reaction with SO₃ | Pivalic Acid | DFT | -0.16 kcal/mol (relative to precursor complex) nih.gov |

This table presents data for analogous compounds to illustrate the types of results obtained from computational studies, in the absence of specific data for this compound.

The characterization of the transition state for a reaction of this compound would involve the optimization of its geometry, followed by a frequency calculation to confirm that it is a true first-order saddle point (i.e., it has exactly one imaginary frequency). This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry is an increasingly vital tool for predicting the outcome of reactions where multiple products can be formed. For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, predicting the stereoselectivity of its reactions is of significant interest. Furthermore, reactions at different positions on the molecule (regioselectivity) can also be explored computationally.

The prediction of stereoselectivity often involves the calculation of the energies of the diastereomeric transition states leading to the different stereoisomeric products. The stereochemical outcome of the reaction is then predicted based on the Curtin-Hammett principle, which states that the product ratio is determined by the difference in the free energies of the transition states.

Recent advancements have seen the rise of machine learning models trained on large datasets of reactions to predict stereoselectivity with high accuracy. nih.gov These models can use descriptors derived from computational chemistry to make their predictions. nih.gov DFT-level descriptor libraries for large sets of carboxylic acids are being developed to facilitate such data-driven approaches. chemrxiv.orgnih.gov

For reactions involving the α-carbon of this compound, such as enolate formation followed by reaction with an electrophile, computational models can predict which diastereomer will be preferentially formed. DFT calculations have been successfully used to predict the syn-selectivity in the Michael reaction of α-branched aryl acetaldehydes with nitroolefins by analyzing the transition states of the competing pathways. ehu.es These calculations can reveal the subtle non-covalent interactions between the substrate and a catalyst that are responsible for the observed stereochemical control. ehu.es

Table 2: Factors Influencing Selectivity in Reactions of Chiral Carboxylic Acids

| Selectivity Type | Influencing Factors | Computational Approach |

| Stereoselectivity | Steric hindrance at the stereocenter, catalyst-substrate interactions, conformational preferences of the transition state. | Calculation of diastereomeric transition state energies, analysis of non-covalent interactions, machine learning models. nih.govehu.es |

| Regioselectivity | Electronic effects of substituents, relative stability of intermediates (e.g., carbocations, radicals), steric accessibility of reaction sites. | Mapping of the potential energy surface for different reaction pathways, calculation of intermediate stabilities. |

While specific predictive models for the reactions of this compound are not yet prevalent, the methodologies are well-established. A computational study aimed at predicting the stereoselectivity of a reaction of this compound would likely involve the following steps:

Conformational analysis of the reactant and any catalyst involved.

Identification of all plausible reaction pathways leading to the different stereoisomers.

Location and characterization of the transition state for each pathway using a suitable level of theory (e.g., DFT).

Calculation of the relative free energies of the transition states to predict the major product.

These computational and theoretical approaches provide deep insights into the reactivity of this compound, guiding synthetic efforts and enabling a more fundamental understanding of its chemical behavior.

Potential Research Applications and Future Directions

Role as a Model Compound in Fundamental Organic Chemistry Research

The distinct, sterically crowded architecture of 2,2,3-trimethylhexanoic acid makes it an excellent model compound for investigating foundational concepts in organic chemistry.

While most fatty acids in biological systems are straight-chained, branched-chain fatty acids are also present and play specific roles. nih.gov The synthesis of these branched acids can be influenced by the promiscuity of enzymes like fatty acid synthase (FASN), which may incorporate alternative substrates such as methylmalonyl-CoA instead of the usual malonyl-CoA. nih.govnih.gov

In this context, this compound serves as a valuable molecular probe for studying enzyme-substrate interactions, particularly in non-human biological systems like microbes. The bulky arrangement of its three methyl groups provides a tool to explore the spatial limitations and stereospecificity of enzyme active sites, such as those in lipases and esterases used in industrial biocatalysis. By attempting to use this sterically hindered acid as a substrate, researchers can map the topology of an enzyme's binding pocket and understand the limits of its catalytic activity. Such studies are crucial for enzyme engineering and the development of novel biocatalytic processes. The enzymatic degradation of methyl- and ethylmalonyl-CoA by cytosolic enzymes highlights the importance of controlling branched structures in metabolic pathways. nih.gov

Steric effects, which arise from the spatial arrangement of atoms, significantly influence the rates and outcomes of chemical reactions. researchgate.net The presence of bulky groups can hinder the approach of reactants, slowing down reaction rates in a phenomenon known as steric hindrance. This compound, with its quaternary carbon at the C2 position adjacent to the carbonyl group, is a prime example of a sterically hindered carboxylic acid.

This compound is particularly useful for studying the impact of steric bulk on esterification reactions. The Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, is a classic equilibrium process. masterorganicchemistry.com The rate of this reaction is highly sensitive to the structure of the carboxylic acid. The presence of branched chains near the reaction site, as seen in this compound, is known to slow down the rate of esterification significantly. researchgate.net For instance, 2,4,6-trimethylbenzoic acid is noted to be difficult to esterify due to the steric hindrance provided by the flanking methyl groups. doubtnut.com

Researchers can use this compound to quantify these effects. By comparing its reaction rate with that of less branched isomers or straight-chain acids, the steric parameters of the reaction can be determined. The Taft equation, which correlates reaction rates with steric and electronic effects, provides a framework for such quantitative analysis. researchgate.net

Table 1: Comparison of Carboxylic Acids for Esterification Studies

| Carboxylic Acid | Structure | Key Feature | Expected Relative Esterification Rate |

| Hexanoic Acid | CH3(CH2)4COOH | Straight-chain | High |

| 2-Methylhexanoic Acid | CH3(CH2)3CH(CH3)COOH | Single branch | Moderate |

| This compound | CH3CH2CH2CH(CH3)C(CH3)2COOH | Multiple branches, high steric hindrance | Low |

| 2,4,6-Trimethylbenzoic Acid | (CH3)3C6H2COOH | Steric hindrance from ortho-methyl groups | Very Low doubtnut.com |

Precursor in the Development of Specialty Chemicals and Functional Materials

The unique properties of this compound make it a valuable building block for synthesizing a range of high-performance chemicals and materials.

Synthetic esters are a critical class of lubricants prized for their thermal stability, low toxicity, and biodegradability. ekb.eg Polyol esters, synthesized from the reaction of polyols (alcohols with multiple hydroxyl groups) with carboxylic acids, are particularly important in high-performance applications like jet engine oils and industrial lubricants. researchgate.net

The synthesis involves the esterification of a polyol with one or more carboxylic acids. masterorganicchemistry.comresearchgate.net Highly branched acids are often used to create esters with superior oxidative stability and desirable viscosity characteristics. researchgate.net The synthesis of esters from 2-ethyl hexanoic acid (a branched C8 acid) with polyols like neopentyl glycol, trimethylolpropane, and pentaerythritol (B129877) has been studied for lubricant applications. ekb.eg Similarly, this compound can be reacted with these polyols to produce complex esters.

The general synthesis reaction is as follows: Polyol + Branched Carboxylic Acid (e.g., this compound) → Polyol Ester + Water

The resulting polyol esters are expected to exhibit high thermal stability and hydrolytic resistance, which are critical properties for long-lasting lubricants. researchgate.net The branched structure of the acid component helps to disrupt crystallization at low temperatures, leading to a lower pour point, while also providing a high viscosity index. ekb.eg After synthesis, the crude ester must be purified to remove any unreacted acid, as residual acid can catalyze the reverse reaction (hydrolysis), degrading the lubricant's performance. ekb.eg

Carboxylic acids can be incorporated into polymer chains to modify the properties of resins and coatings. In solid-phase synthesis, carboxylic acids are attached to a resin support, often through a linker molecule, to build complex molecules like peptides. combichemistry.compeptide.com The choice of linker and resin depends on the desired chemical stability and the conditions needed for final cleavage of the product from the support. combichemistry.com

Surfactants are molecules with a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The structure of these components determines the surfactant's properties and applications. nih.gov Carboxylic acids are common precursors for the hydrophobic tail. nih.gov

This compound can serve as the hydrophobic component in the synthesis of novel surfactants. Its branched structure can influence the packing of surfactant molecules at interfaces and the formation of micelles in solution, potentially leading to unique surface tension and emulsification properties compared to surfactants with linear tails. researchgate.net

A common synthetic route involves converting the carboxylic acid to an acyl chloride, which is then reacted with a hydrophilic head group. nih.gov For example, it could be reacted with an amino acid like glycine, and the resulting product could then be attached to a sugar molecule like glucose to create a biocompatible, non-ionic surfactant. nih.gov

Opportunities in Sustainable Chemical Manufacturing

The production of specialized branched-chain carboxylic acids, such as this compound, traditionally relies on petrochemical-based feedstocks and multi-step synthetic routes that can be energy-intensive and generate significant waste. However, a shift towards sustainable chemical manufacturing presents opportunities to develop greener and more efficient pathways for its synthesis. While specific research on the sustainable production of this compound is not extensively documented, general principles of green chemistry for carboxylic acid production can be applied.

One of the primary avenues for sustainable manufacturing is the utilization of renewable feedstocks. Research is ongoing to convert biomass-derived platform molecules into valuable chemicals, including carboxylic acids. rsc.orgrsc.org Processes such as the catalytic upgrading of bio-derived carboxylic acids show promise for producing a range of fuel and chemical feedstocks. epfl.chbohrium.comescholarship.orgresearchgate.netsnf.ch These methods often involve steps like ketonization and condensation to build the carbon chain, followed by functional group transformations. bohrium.comescholarship.orgresearchgate.net Adapting these bio-based routes could potentially lead to a more sustainable synthesis of the C9 backbone of this compound.

Another key area is the development of environmentally friendly catalytic processes. buffalostate.edu Traditional methods for oxidizing alcohols or aldehydes to carboxylic acids often use stoichiometric amounts of strong oxidizing agents. britannica.comlibretexts.org Green chemistry focuses on replacing these with catalytic methods that use cleaner oxidants like molecular oxygen or hydrogen peroxide. chemistryworld.com Furthermore, electrochemical methods are emerging as a sustainable alternative for producing carboxylic acids, using electricity to drive the reaction and often requiring only oxygen and the hydrocarbon starting material. uni-mainz.deazom.com The electrocarboxylation of organic substrates with carbon dioxide also represents a promising route for sustainable carboxylic acid synthesis. beilstein-journals.orgeuropa.eu

The principles of process intensification, such as the use of membrane reactors to remove byproducts and shift reaction equilibria, can also contribute to more sustainable production. mdpi.com For esterification reactions, which are related to carboxylic acid chemistry, such technologies have been shown to increase conversion under milder conditions. mdpi.com While direct applications to this compound are yet to be explored, these strategies hold potential for improving the efficiency and sustainability of its production and subsequent reactions.

Table 1: Comparison of Traditional vs. Sustainable Approaches for Carboxylic Acid Synthesis

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Feedstock | Petrochemical-based | Biomass-derived, CO2 |

| Oxidants | Strong, stoichiometric (e.g., chromic acid, permanganate) | Catalytic, with O2 or H2O2; Electrochemical |

| Byproducts | Often significant, potentially hazardous | Minimized, often water |

| Energy Input | Can be high due to harsh reaction conditions | Potentially lower with efficient catalysis and process intensification |

| Catalysis | Often uses heavy metals or strong acids | Focus on reusable heterogeneous catalysts, biocatalysts |

Emerging Analytical Methodologies for Complex Systems

The analysis of branched-chain carboxylic acids like this compound within complex matrices, such as biological fluids or industrial process streams, presents significant challenges. The presence of numerous structural isomers often leads to co-elution in chromatographic separations, making accurate identification and quantification difficult. acs.orgresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like carboxylic acids, which are typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis. researchgate.netresearchgate.net However, even with high-resolution capillary columns, isomeric branched-chain fatty acid methyl esters can be difficult to separate. researchgate.net

To address this, advanced MS techniques are being employed. Tandem mass spectrometry (MS/MS) provides an additional dimension of separation by mass-selecting a parent ion and then fragmenting it to produce a characteristic spectrum that can elucidate the branching pattern. acs.orgnih.gov Chemical ionization (CI) is also emerging as a powerful alternative to traditional electron ionization (EI). acs.orgnih.gov CI is a softer ionization technique that often results in a more abundant molecular ion, which simplifies peak assignment in complex mixtures and can provide more uniform responses for different fatty acids, potentially reducing the need for a wide range of expensive, purified standards. acs.orgnih.gov

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) offers another powerful tool, particularly for less volatile or thermally labile carboxylic acids. nih.gov While UV detection is often limited by the lack of a strong chromophore in many carboxylic acids, MS detection provides high sensitivity and selectivity. nih.govnih.gov Chiral derivatization agents can be used in conjunction with LC-MS/MS to separate enantiomers of chiral carboxylic acids. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, especially with the use of chiral solvating agents, can also be employed for the enantiospecific analysis of carboxylic acids. acs.org

These emerging methodologies, while not yet specifically documented for this compound, provide a robust toolkit for its future analysis. The combination of high-resolution chromatography with advanced mass spectrometry techniques will be crucial for its detection and quantification in complex systems, enabling further research into its applications and metabolic fate.

Table 2: Advanced Analytical Techniques for Isomeric Carboxylic Acid Analysis

| Technique | Principle | Application to this compound |

| GC-MS/MS | Separates based on volatility and then uses fragmentation patterns of a selected mass for identification. acs.org | Can differentiate this compound from other C9 isomers based on its unique fragmentation pattern. |

| GC-CI-MS | Uses a softer ionization method to preserve the molecular ion, simplifying spectra in complex mixtures. nih.gov | Improves confidence in molecular weight determination and quantification, especially in mixtures with other fatty acids. |

| LC-MS/MS | Separates based on polarity and uses mass spectrometry for sensitive and selective detection. nih.gov | Suitable for analyzing this compound without derivatization, and in matrices not amenable to GC. |

| Chiral Chromatography/NMR | Employs chiral stationary phases or solvating agents to separate and identify enantiomers. acs.org | Can be used to resolve and quantify the different stereoisomers of this compound. |

Integration with Advanced Catalysis for Enhanced Synthetic Efficiency

The efficient synthesis of fine chemicals like this compound is highly dependent on the development of advanced catalytic systems that offer high selectivity and yield. numberanalytics.comnumberanalytics.com While specific catalytic routes to this compound are not widely reported, general advancements in catalysis for the synthesis of aldehydes and carboxylic acids point towards potential strategies for its more efficient production.

Hydroformylation, or the oxo process, is a fundamental industrial reaction that converts alkenes into aldehydes by the addition of carbon monoxide and hydrogen. mt.comwikipedia.org These aldehydes can then be readily oxidized to the corresponding carboxylic acids. britannica.com The regioselectivity of hydroformylation—whether a linear or branched aldehyde is formed—is a key challenge, especially when starting with internal or branched alkenes. mt.com The development of sophisticated ligands for transition metal catalysts (e.g., rhodium, cobalt) allows for greater control over this selectivity. researchgate.net For a precursor to this compound, a highly branched alkene would need to be hydroformylated, and advanced catalytic systems would be required to control the position of the formyl group addition to achieve the desired carbon skeleton.

The direct oxidation of hydrocarbons to carboxylic acids is another area of active research. Heterogeneous catalysis, which uses catalysts in a different phase from the reactants, is particularly attractive for sustainable manufacturing due to the ease of catalyst separation and reuse. buffalostate.edu Research is focused on developing robust heterogeneous catalysts that can selectively oxidize C-H bonds under milder conditions using environmentally benign oxidants.

The future of synthesizing complex molecules like this compound will likely involve the integration of these advanced catalytic concepts. This includes the design of highly selective catalysts for key bond-forming reactions, the use of sustainable feedstocks and reagents, and the implementation of process intensification strategies to maximize efficiency.

Table 3: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Strategy | Description | Potential for this compound |

| Regioselective Hydroformylation | Addition of H2 and CO across a C=C double bond to form an aldehyde, with catalyst/ligand system controlling regiochemistry. mt.comresearchgate.net | Synthesis of the corresponding C9 aldehyde precursor from a suitable branched alkene. |

| Selective C-H Oxidation | Direct oxidation of a C-H bond to a carboxylic acid using a selective catalyst and a green oxidant. | Potential for direct synthesis from a branched alkane, though selectivity would be a major challenge. |

| Integrated Catalytic Cascades | Combining multiple reaction steps (e.g., condensation, ketonization, oxidation) in a single process. escholarship.org | Building the C9 carbon skeleton from smaller, potentially bio-based, molecules in a more efficient manner. |

| Heterogeneous Catalysis | Using solid catalysts that are easily separated from the reaction mixture. buffalostate.edu | Enhancing the sustainability of the synthesis through catalyst recyclability and reduced waste. |

Q & A

Basic Questions

Q. What synthetic methods are commonly employed for 3,5,5-trimethylhexanoic acid, and how do reaction parameters influence yield?

- Methodology : Industrial synthesis often involves Pd-catalyzed hydroxycarbonylation of diisobutene. Key parameters include the ratio of 3,5,5-trimethylhexanoic acid to water, with optimal conversion (87%) achieved at a 1.5:0.5 mL/mL ratio . Alternative routes cited in U.S. patents (e.g., 9,434,675 and 9,334,225) utilize carboxylation or oxidation of branched alkenes, requiring strict control of temperature (120–150°C) and pressure (1–5 bar) .

Q. What analytical techniques validate the purity and structure of 3,5,5-trimethylhexanoic acid?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are standard for structural confirmation, with IR peaks at 1700–1725 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) . Purity assessments follow ISO 2271 and GB/T 13173 standards, requiring titration methods for acid content (≥99.0%) and ICP-MS for heavy metal contaminants (e.g., Pb ≤20 mg/kg) .

Q. How do the physical properties of 3,5,5-trimethylhexanoic acid influence its industrial applications?

- Key Data :

Advanced Research Questions

Q. How does the branched alkyl chain of 3,5,5-trimethylhexanoic acid affect tribological performance in ester-based lubricants?

- Experimental Design : Compare friction coefficients and wear scar diameters (WSD) of pentaerythritol esters (PEs) synthesized with 3,5,5-trimethylhexanoic acid vs. 2-ethylhexanoic acid. At 75°C, PEs with 2-ethylhexanoic acid exhibit lower WSD (0.98 mm vs. 1.2 mm for branched analogs), attributed to improved film formation .

- Data Interpretation : Branched acids reduce molecular packing density, increasing fluidity but compromising boundary lubrication under high shear .

Q. What optimal conditions maximize yield in Pd-catalyzed hydroxycarbonylation for 3,5,5-trimethylhexanoic acid production?

- Optimization Strategy : A 1.5:0.5 mL/mL ratio of acid/water achieves 87% conversion. Excess acid (>1.8 mL) reduces yield due to catalyst poisoning, while higher water content (>1.8 mL) dilutes reactant concentration .

- Table :

| Acid/Water Ratio (mL/mL) | Conversion (%) |

|---|---|

| 0.5/1.5 | 49 |

| 1.0/1.0 | 84 |

| 1.5/0.5 | 87 |

Q. What are the ecological and toxicological risks of 3,5,5-trimethylhexanoic acid in aquatic systems?

- Ecotoxicity : Classified as harmful to aquatic life (H410) with moderate biodegradability (60–70% in 28 days). Bioaccumulation potential is low (log Kow = 3.2), but chronic exposure at >10 mg/L disrupts algal growth .

- Mitigation : Use closed-system handling and tertiary wastewater treatment (e.g., activated carbon filtration) to limit environmental release .

Q. How do structural modifications of 3,5,5-trimethylhexanoic acid enhance its functionality in cosmetic formulations?

- Case Study : As a diester with diethylene glycol (INCI: Diethylene Glycol Dioctanoate/Diisononanoate), it acts as an emollient. The branched chain reduces greasiness while improving spreadability in sunscreens .

- Synthetic Challenge : Esterification requires anhydrous conditions and acid catalysts (e.g., p-toluenesulfonic acid) to avoid hydrolysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.